3-氨基-5-甲氧基吡嗪-2-羧酸

描述

3-Amino-5-methoxypyrazine-2-carboxylic acid is a compound that is structurally related to various pyrazine derivatives which have been studied for their potential biological activities and applications in complex synthesis. Although the specific compound is not directly mentioned in the provided papers, the related compounds and their synthesis, molecular structure, and chemical properties can offer insights into the characteristics of 3-amino-5-methoxypyrazine-2-carboxylic acid.

Synthesis Analysis

The synthesis of related pyrazine derivatives involves multi-step reactions with careful control of conditions to achieve regioselectivity and high yields. For instance, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a sequence of reactions starting from methyl 2,6-difluoropyridine-3-carboxylate, with steps including methoxylation, oxidation, nucleophilic substitution, and bromination, leading to the final product with an overall yield of 67% . Similarly, 3-aminopyrazine-2-carboxylic acid is synthesized from pyrazine-2,3-dicarboxylic acid through a three-step process that includes conversion to an anhydride, formation of an ammonium salt, and a Hofmann rearrangement, yielding the target compound in 55% overall yield .

Molecular Structure Analysis

The molecular structure of pyrazine derivatives is characterized by the presence of a pyrazine core, which can be closely planar, as seen in 3-aminopyrazole-4-carboxylic acid . The planarity of the core influences the molecule's ability to form hydrogen bonds and engage in pi-pi interactions, which are crucial for the stability and reactivity of the compound. The dihedral angles between the core plane and the substituent groups, such as carboxylate and amino groups, can vary, affecting the overall molecular conformation .

Chemical Reactions Analysis

Pyrazine derivatives can participate in various chemical reactions, including nucleophilic substitutions and complexation with metals. For example, the synthesis of complexes with metals like VO2+, Pd(II), W(VI), and UO2 2+ using 3-aminopyrazine-2-carboxylic acid demonstrates the ligand's ability to coordinate with metal ions, which is characterized by spectral, conductivity, and magnetic measurements .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and the nature of their substituents. The extensive network of intra- and intermolecular hydrogen bonds contributes to the stability of the compounds and can affect their physical properties, such as melting points and solubility . The ordered arrangement of hydrogen atoms and the presence of pi-pi interactions also play a role in the crystalline structure and packing of the molecules .

科学研究应用

葡萄中的甲氧基吡嗪研究

葡萄中甲氧基吡嗪的生物合成和代谢

研究探索了葡萄中 3-烷基-2-甲氧基吡嗪 (MPs) 的生物合成、积累、运输和代谢,它们是强效的挥发性化合物,有助于某些葡萄酒品种的感官属性。尽管葡萄中 MPs 生物合成的具体途径已部分了解,但该研究强调需要进一步研究这些化合物的代谢,以增强对葡萄酒中风味和气味化合物的认识 (Lei 等人,2018 年)。

羧酸的液-液萃取

用于羧酸液-液萃取的溶剂开发

这篇综述探讨了从水流中回收羧酸的溶剂技术方面的进展,重点介绍了离子液体等新溶剂的出现以及传统溶剂的改进。讨论包括不同溶剂系统的效率和溶剂再生的策略,强调了与生物基塑料生产的相关性 (Sprakel & Schuur,2019 年)。

羧酸对生物催化剂的抑制

了解羧酸对生物催化剂的抑制

这篇综述探讨了饱和直链羧酸对大肠杆菌和酿酒酵母等工程微生物的影响。这些酸的抑制作用源于它们作为食品防腐剂的使用,为增强生物生产过程中微生物稳健性的代谢工程策略提供了见解 (Jarboe、Royce 和 Liu,2013 年)。

将生物质转化为增值化学品

将植物生物质转化为呋喃衍生物

这篇综述讨论了从植物生物质合成 5-羟甲基糠醛 (HMF) 及其作为生产各种化学品的原料的潜力,包括羧酸衍生物。HMF 的多功能性强调了生物质衍生化合物在替代不可再生碳氢化合物来源中的作用 (Chernyshev、Kravchenko 和 Ananikov,2017 年)。

安全和危害

未来方向

属性

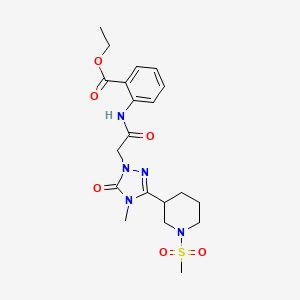

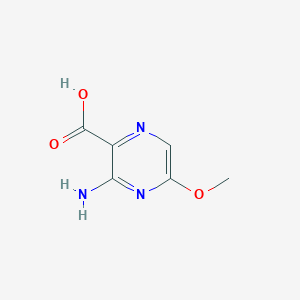

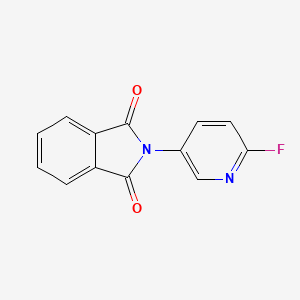

IUPAC Name |

3-amino-5-methoxypyrazine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O3/c1-12-3-2-8-4(6(10)11)5(7)9-3/h2H,1H3,(H2,7,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGLSSORNWHIHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C(=N1)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-5-methoxypyrazine-2-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}cyclopentanecarboxamide](/img/structure/B2523327.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide](/img/structure/B2523329.png)

![N-(4-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2523330.png)

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2,4-dimethoxyphenyl)methanone](/img/structure/B2523331.png)

![3,4-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2523333.png)

![2-tert-Butyl 3-ethyl 2,8-diazaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2523334.png)

![1-(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one](/img/structure/B2523337.png)

![(3aS*,4S*,6aR*)-2-Methyl-octahydro-cyclopenta[c]pyrrol-4-ol](/img/structure/B2523338.png)

![2-[4-[methyl-(4-methylphenyl)sulfonylamino]phenoxy]-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2523341.png)

![4-cyano-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2523342.png)